Cariporide

Description

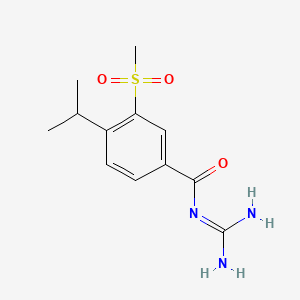

a selective sodium-hydrogen exchange subtype 1 inhibitor; structure in first source

See also: this compound Mesylate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXNYAIICFKCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047345 | |

| Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159138-80-4 | |

| Record name | Cariporide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159138-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cariporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariporide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARIPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cariporide's Mechanism of Action in Myocardial Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariporide is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH in the myocardium.[1][2] During myocardial ischemia, the cellular environment becomes acidic due to anaerobic metabolism. This acidosis triggers the activation of NHE-1, which attempts to restore pH by extruding protons from the cell in exchange for sodium ions.[1] While this is a protective mechanism in the short term, the resulting intracellular sodium overload can lead to a cascade of detrimental effects, culminating in cardiomyocyte death. This compound, by blocking NHE-1, aims to interrupt this pathological sequence. This guide provides an in-depth technical overview of the mechanism of action of this compound in myocardial ischemia, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of NHE-1

The primary molecular target of this compound is the NHE-1 protein.[1][2] By binding to and inhibiting this exchanger, this compound prevents the influx of Na+ in exchange for H+ during ischemic conditions. This action has several critical downstream consequences that contribute to its cardioprotective effects.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

| Parameter | Value | Species/Model | Reference |

| IC50 (NHE-1) | 0.05 µM | In vitro | [3] |

| IC50 (NHE-2) | 1000 µM | In vitro | [3] |

| IC50 (NHE-3) | 3 µM | In vitro | [3] |

Table 1: this compound's Inhibitory Potency for NHE Isoforms.

| Study Endpoint | Control | This compound | Species/Model | Reference |

| Infarct Size (% of risk region) | 76 ± 9% | 33.5 ± 14% (during ischemia) | Porcine | [4] |

| Ventricular Fibrillation Incidence | 42% | 0% | Rat | [3] |

| Ventricular Tachycardia Incidence | 81% | 15% | Rat | [3] |

| Mortality | 26% | 0% | Rat | [3] |

| Q-wave MI Reduction (GUARDIAN Trial) | 2.6% | 1.8% | Human | |

| Death or MI Reduction in CABG patients (GUARDIAN Trial) | - | 25% risk reduction | Human |

Table 2: Preclinical and Clinical Efficacy of this compound in Myocardial Ischemia.

Signaling Pathways and Logical Relationships

The cardioprotective effects of this compound can be visualized through the following signaling pathway.

References

- 1. NHE1-inhibitor this compound prevents the transient reperfusion-induced shortening of the monophasic action potential after coronary ischemia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Na(+)/H(+) exchange inhibitor this compound attenuates cell injury predominantly during ischemia and not at onset of reperfusion in porcine hearts with low residual blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Cariporide: A Technical Guide on its Structure, Properties, and Mechanism of Action

Introduction: Cariporide, also known as HOE 642, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1][2] It belongs to the benzoylguanidine class of compounds.[3] Initially investigated for its cardioprotective effects, particularly in the context of ischemia-reperfusion injury, this compound has demonstrated the ability to attenuate myocardial cell death and reduce cardiac arrhythmia.[4][5] Its mechanism of action also lends itself to potential applications in anticancer therapy, where it may disrupt the unique pH regulation of tumor cells.[1][6] This guide provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, and biological activity for researchers and drug development professionals.

Chemical Structure and Identity

This compound is chemically identified as N-(Aminoiminomethyl)-4-(1-methylethyl)-3-(methylsulfonyl)benzamide.[4] Its structure is characterized by a benzoyl guanidine core, which differs from the pyrazinoyl guanidine structure of other inhibitors like amiloride.[3]

| Identifier | Value | Source |

| IUPAC Name | N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide | [1] |

| Synonyms | HOE 642, HOE642 | [1][4][7] |

| CAS Number | 159138-80-4 | [2][4] |

| Chemical Formula | C12H17N3O3S | [1][4] |

| Molecular Weight | 283.35 g/mol | [1][4] |

| SMILES | CC(C)C1=C(S(C)(=O)=O)C=C(C(NC(N)=N)=O)C=C1 | [4] |

| InChI Key | IWXNYAIICFKCTM-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and interaction with its biological target. It is a weak acid and is supplied as a white to off-white crystalline solid.[7][8][9]

| Property | Value | Source |

| Melting Point | 90-94°C (decomposes) | [10] |

| pKa (Acidic) | ~4.5 or 6.28 | [8] |

| pKa (Basic) | 7.56 | [11] |

| AlogP | 0.63 | [11] |

| Polar Surface Area | 115.61 Ų | [11] |

| Storage | Store at +4°C or -20°C for long-term stability (≥2 years) | [4][7][9] |

Solubility

This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[7] For experimental use, it is typically dissolved in an organic solvent like DMSO first, before further dilution in an aqueous buffer.[7]

| Solvent | Solubility | Source |

| Water | Insoluble | [12] |

| DMSO | ≥ 100 mg/mL (352.92 mM) | [9] |

| Ethanol | ~3 mg/mL | [12] |

| Dimethylformamide (DMF) | ~20 mg/mL | [7] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/ml | [7] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the Na+/H+ exchanger isoform 1 (NHE1).[1] NHE1 is a ubiquitous membrane transport protein that regulates intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[3][13]

Cardioprotection

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis (an accumulation of H+ ions).[5] This activates NHE1 to expel H+, resulting in a significant influx and accumulation of intracellular Na+.[14] The high intracellular Na+ concentration causes the Na+/Ca2+ exchanger to operate in reverse mode, leading to a massive influx of Ca2+.[5][14] This intracellular Ca2+ overload is a key driver of reperfusion injury, causing mitochondrial dysfunction, hypercontracture, and ultimately, cardiomyocyte apoptosis and necrosis.[14][15]

This compound exerts its cardioprotective effect by blocking NHE1.[1] This inhibition prevents the initial large influx of Na+, thereby mitigating the subsequent Ca2+ overload and protecting the myocardial cells from ischemia-reperfusion injury.[14][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ≥98% (HPLC), selective inhibitor of the Na+/H+ exchanger subtype 1, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Na+/H+ Exchanger | Tocris Bioscience [tocris.com]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound CAS#: 159138-80-4 [m.chemicalbook.com]

- 11. Compound: this compound (CHEMBL436559) - ChEMBL [ebi.ac.uk]

- 12. selleckchem.com [selleckchem.com]

- 13. karger.com [karger.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Na+/H+ exchanger inhibitor this compound attenuates the mitochondrial Ca2+ overload and PTP opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

Cariporide: An In-Depth Examination of Therapeutic Targets Beyond NHE1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a ubiquitously expressed membrane protein critical for intracellular pH and volume regulation. While its primary mechanism of action has been extensively studied in the context of cardioprotection, a growing body of evidence reveals that this compound exerts significant pharmacological effects through mechanisms independent of direct NHE1 inhibition. This technical guide provides a comprehensive overview of these off-target activities, focusing on the anti-inflammatory properties of this compound. We present quantitative data on its impact on neutrophil function, adhesion molecule expression, and key inflammatory signaling pathways. Detailed experimental protocols and visualizations of the underlying molecular interactions are provided to support further research and drug development efforts in this area.

Primary On-Target Activity: NHE1 Inhibition

This compound is a highly selective inhibitor of NHE1, with significantly lower potency against other isoforms such as NHE2 and NHE3. This selectivity is crucial for its therapeutic applications and safety profile.

| Target | IC50 (µM) |

| NHE1 | 0.05 |

| NHE3 | 3 |

| NHE2 | 1000 |

Table 1: Inhibitory Potency of this compound Against NHE Isoforms.

Off-Target Profile: Anti-Inflammatory Effects

Beyond its primary target, this compound demonstrates a consistent and potent anti-inflammatory profile. These effects are primarily mediated through the modulation of neutrophil function and inflammatory signaling cascades.

Attenuation of Neutrophil Function

This compound has been shown to significantly reduce the key steps of neutrophil recruitment during an inflammatory response: rolling, adhesion, and extravasation. This effect is dose-dependent and has been observed in in vivo models of inflammation.[1]

| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg)[1][2] |

| Leukocyte Rolling (cells/min) | 54 ± 6.2 | Not Reported | 2.4 ± 1.0 |

| Leukocyte Adhesion (cells/100µm) | 6.3 ± 1.9 | Not Reported | 1.2 ± 0.4 |

| Leukocyte Extravasation (cells/20x100µm perivascular space) | 9.1 ± 2.1 | Less Inhibition | 2.4 ± 1.1 |

Table 2: Effect of this compound on Leukocyte-Endothelial Cell Interactions in a Rat Mesenteric Microcirculation Model Following Ischemia/Reperfusion.[1][2]

Downregulation of P-selectin Expression

The inhibitory effect of this compound on neutrophil adhesion is, at least in part, mediated by the downregulation of P-selectin expression on the surface of endothelial cells. P-selectin is a critical adhesion molecule for the initial tethering and rolling of leukocytes.

| Condition | % P-selectin Positive Cells (Vehicle) | % P-selectin Positive Cells (this compound 10 mg/kg)[2][3] |

| Thrombin Stimulation | 25.3 ± 1.9 | 13.4 ± 2.7 |

| Ischemia/Reperfusion | 36.6 ± 3.9 | 15.8 ± 2.9 |

Table 3: Effect of this compound on Endothelial P-selectin Expression.[2][3]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines. This compound has been shown to inhibit the activation of NF-κB, likely contributing to its broad anti-inflammatory effects. This inhibition is achieved by preventing the degradation of the inhibitory protein I-κBα.[3]

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Reduction of Myeloperoxidase (MPO) Activity

Myeloperoxidase (MPO) is an enzyme released by neutrophils that generates reactive oxygen species, contributing to tissue damage in inflammatory conditions. While a direct inhibitory effect of this compound on the MPO enzyme has not been definitively established with a specific IC50 value, several in vivo studies have demonstrated a significant reduction in MPO activity in tissues treated with this compound following ischemia-reperfusion injury.[4] This effect is likely a downstream consequence of the reduced neutrophil infiltration and activation.

| Treatment Group | MPO Activity (Units/g tissue) (Arbitrary Units) |

| Control (Ischemia-Reperfusion) | Significantly Elevated |

| This compound (pre-ischemia) | Significantly Reduced vs. Control[5] |

| This compound (post-reperfusion) | Significantly Reduced vs. Control[5] |

Table 4: Qualitative Summary of this compound's Effect on Myeloperoxidase Activity in Ischemic-Reperfused Tissue.

Experimental Protocols

In Vivo Leukocyte Adhesion Assay

This protocol is based on intravital microscopy of the rat mesenteric microcirculation to quantify leukocyte rolling, adhesion, and extravasation.[1][2]

Workflow:

Figure 2: Experimental Workflow for In Vivo Leukocyte Adhesion Assay.

Detailed Methodology:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the trachea for artificial ventilation and the femoral vein for drug administration. A midline abdominal incision is made to exteriorize a section of the mesentery, which is then superfused with a warmed, buffered saline solution.

-

Treatment: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle intravenously.

-

Inflammation Induction: Induce an inflammatory response by either superfusion with thrombin or by inducing systemic ischemia-reperfusion (e.g., through hemorrhagic shock).

-

Data Acquisition: Observe the mesenteric microcirculation using an intravital microscope. Record video footage of post-capillary venules.

-

Analysis:

-

Leukocyte Rolling: Count the number of leukocytes rolling along a defined length of the venular endothelium per minute.

-

Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds along a defined length of the venule.

-

Leukocyte Extravasation: Count the number of leukocytes that have migrated into the perivascular space within a defined area.

-

Myeloperoxidase (MPO) Activity Assay

This colorimetric assay measures MPO activity in tissue homogenates.[4]

Workflow:

Figure 3: Experimental Workflow for Myeloperoxidase (MPO) Activity Assay.

Detailed Methodology:

-

Sample Preparation: Harvest tissue samples and immediately freeze them in liquid nitrogen. Homogenize the frozen tissue in a phosphate buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide). Centrifuge the homogenate and collect the supernatant.

-

Assay: In a 96-well plate, add the tissue supernatant to a reaction mixture containing hydrogen peroxide (H₂O₂) and o-dianisidine dihydrochloride.

-

Detection: MPO in the sample catalyzes the oxidation of o-dianisidine by H₂O₂, resulting in a colored product. Measure the change in absorbance at 460 nm over time using a microplate reader.

-

Quantification: MPO activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the tissue sample.

NF-κB Reporter Assay

This assay utilizes a luciferase reporter gene under the control of NF-κB response elements to quantify NF-κB transcriptional activity in cultured cells.[6][7]

Workflow:

Figure 4: Experimental Workflow for NF-κB Luciferase Reporter Assay.

Detailed Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfected plasmid with a constitutively expressed Renilla luciferase can be used for normalization.

-

Treatment: Pre-incubate the transfected cells with various concentrations of this compound. Subsequently, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Lysis and Luminescence Measurement: After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

The evidence presented in this guide strongly indicates that this compound possesses significant anti-inflammatory properties that are independent of its primary NHE1 inhibitory function. The modulation of neutrophil adhesion and the NF-κB signaling pathway represent key off-target mechanisms. While the reduction in MPO activity appears to be a downstream effect, it underscores the functional consequence of this compound's anti-inflammatory actions.

For drug development professionals, these findings suggest that this compound and its analogs could be repurposed or further optimized for the treatment of inflammatory diseases. The detailed protocols provided herein offer a starting point for researchers to further investigate these off-target effects and elucidate the precise molecular interactions involved. Future research should focus on comprehensive kinome profiling and other broad-panel screening approaches to identify other potential off-target interactions of this compound, which could unveil new therapeutic opportunities and provide a more complete understanding of its pharmacological profile.

References

- 1. Sodium/hydrogen exchange inhibition with this compound reduces leukocyte adhesion via P-selectin suppression during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sodium/hydrogen exchange inhibition with this compound reduces leukocyte adhesion via P-selectin suppression during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. bosterbio.com [bosterbio.com]

The Cardioprotective Potential of Cariporide: An In-depth Review of Early Preclinical Cardiology Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on Cariporide (HOE642), a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). The following sections detail the mechanism of action, key efficacy data from various animal models, and the experimental protocols employed in these early-stage cardiology studies.

Core Mechanism of Action: Targeting NHE-1 to Mitigate Ischemia-Reperfusion Injury

The primary therapeutic target of this compound is the Na+/H+ exchanger isoform 1 (NHE-1), a ubiquitous transmembrane protein crucial for intracellular pH (pHi) regulation in the myocardium.[1][2] During myocardial ischemia, anaerobic metabolism leads to an accumulation of intracellular protons, causing acidosis. This drop in pHi activates NHE-1, which attempts to restore normal pH by extruding one proton in exchange for one sodium ion.[2][3]

While this is a protective mechanism in the short term, its sustained activation during prolonged ischemia and subsequent reperfusion becomes maladaptive. The resulting influx of sodium leads to an intracellular sodium overload. This high concentration of intracellular sodium reverses the normal operation of the Na+/Ca2+ exchanger, causing it to pump sodium out and calcium into the cell. The ensuing intracellular calcium overload is a critical factor in myocardial injury, leading to hypercontracture, mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death through necrosis and apoptosis.[1][4][5]

This compound exerts its cardioprotective effect by selectively inhibiting NHE-1.[1][6] This inhibition attenuates the ischemia-induced intracellular sodium influx, thereby preventing the subsequent reversal of the Na+/Ca2+ exchanger and the pathological rise in intracellular calcium.[1][5] By preserving ionic homeostasis, this compound protects cardiomyocytes from the deleterious consequences of ischemia-reperfusion injury.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Na+–H+ exchange by this compound reduces inflammation and heart failure in rabbits with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (HOE642), a selective Na+-H+ exchange inhibitor, inhibits the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Rise and Fall of a Cardioprotective Agent: A Technical History of Cariporide Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Cariporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), emerged in the late 20th century as a promising therapeutic agent for the mitigation of ischemia-reperfusion injury in cardiovascular disease.[1][2] Preclinical studies consistently demonstrated its ability to protect cardiac muscle from the deleterious effects of oxygen deprivation and subsequent restoration of blood flow, a common feature of myocardial infarction and cardiac surgery.[2][3] This whitepaper provides an in-depth technical guide to the history of this compound's clinical development, with a focus on the pivotal phase II and III trials that ultimately defined its clinical fate.

Mechanism of Action: Targeting a Key Player in Ischemic Injury

During myocardial ischemia, intracellular acidosis triggers the activation of the NHE-1, which exchanges intracellular protons for extracellular sodium ions.[4] While this process helps to restore intracellular pH, it leads to an accumulation of intracellular sodium. This sodium overload, in turn, reverses the action of the sodium-calcium exchanger, resulting in a massive influx of calcium ions into the cardiomyocyte.[5] This calcium overload is a critical factor in the cascade of events leading to cell death and myocardial necrosis.[4]

This compound was designed to interrupt this pathological sequence by selectively inhibiting NHE-1.[6] By blocking the initial influx of sodium, this compound aimed to prevent the subsequent calcium overload, thereby preserving myocardial tissue during ischemic events.[5]

Key Clinical Trials: A Tale of Two Studies

The clinical development of this compound was dominated by two large-scale, multicenter, randomized, double-blind, placebo-controlled trials: the GUARDIAN (Guard During Ischemia Against Necrosis) trial and the EXPEDITION (Sodium-Hydrogen Exchange Inhibition to Prevent Coronary Events in Acute Cardiac Conditions) trial.

The GUARDIAN Trial (Phase II/III)

The GUARDIAN trial was a landmark study designed to evaluate the efficacy and safety of this compound in a broad population of patients at risk for myocardial necrosis.[7]

Experimental Protocol: GUARDIAN Trial

Quantitative Data: GUARDIAN Trial Outcomes

| Outcome | Placebo | This compound 20mg | This compound 80mg | This compound 120mg | p-value |

| Primary Endpoint (Death or MI at Day 36) | |||||

| Overall Population | 16.2% | - | - | 12.1% (in CABG subgroup) | 0.03 (for CABG subgroup) |

| Subgroup Analysis (CABG Patients) | |||||

| Death or MI | 16.2% | - | - | 12.1% | 0.03 |

| Non-fatal MI | - | - | - | - | 0.007 (32% risk reduction) |

Data presented for the highest dose (120mg) in the most responsive subgroup (CABG) as per the trial's main findings.[2][8]

The overall results of the GUARDIAN trial were disappointing, as this compound failed to demonstrate a significant benefit over placebo in the total patient population.[9] However, a pre-specified subgroup analysis of patients undergoing coronary artery bypass grafting (CABG) surgery showed a promising 25% relative risk reduction in death or myocardial infarction with the 120mg dose.[8][10] This finding provided the rationale for the subsequent EXPEDITION trial.

The EXPEDITION Trial (Phase III)

The EXPEDITION trial focused exclusively on high-risk patients undergoing CABG surgery, the population that appeared to benefit most in the GUARDIAN trial.

Experimental Protocol: EXPEDITION Trial

Quantitative Data: EXPEDITION Trial Outcomes

| Outcome (at Day 5) | Placebo (n=2,881) | This compound (n=2,880) | p-value |

| Primary Composite Endpoint (Death or MI) | 20.3% | 16.6% | 0.0002 |

| Individual Components | |||

| Myocardial Infarction | 18.9% | 14.4% | 0.000005 |

| All-cause Mortality | 1.5% | 2.2% | 0.02 |

Data sourced from the primary publication of the EXPEDITION trial.[5]

The EXPEDITION trial yielded a paradoxical and ultimately fatal result for this compound. While the drug significantly reduced the incidence of myocardial infarction, it was associated with a statistically significant increase in mortality.[5] This unexpected finding led to the termination of this compound's clinical development for cardiovascular indications. The increased mortality was attributed to an increase in cerebrovascular events.[5]

Conclusion: A Promising Mechanism with an Unforeseen Outcome

The story of this compound serves as a critical case study in drug development. Despite a strong preclinical rationale and a clear mechanism of action, the clinical trial program revealed an unacceptable safety profile in the target population. The divergent outcomes for myocardial infarction and mortality in the EXPEDITION trial underscore the complexity of cardiovascular pharmacology and the importance of large-scale, well-designed clinical trials in uncovering both the benefits and the risks of novel therapeutic agents. While this compound itself did not reach the market for cardiovascular disease, the research into NHE-1 inhibition has provided valuable insights into the pathophysiology of ischemia-reperfusion injury and continues to inform the development of new cardioprotective strategies.[5]

References

- 1. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lessons learned from a phase III population pharmacokinetic study of this compound in coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Inhibition of the sodium-hydrogen exchanger with this compound to prevent myocardial infarction in high-risk ischemic situations. Main results of the GUARDIAN trial. Guard during ischemia against necrosis (GUARDIAN) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sodium-hydrogen exchange inhibition by this compound to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cardioprotective Effects of Cariporide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a ubiquitous transmembrane protein crucial for intracellular pH regulation.[1][2] In the context of myocardial ischemia and reperfusion, the activation of NHE-1 can paradoxically lead to cellular injury.[3][4] This technical guide provides a comprehensive overview of the experimental evidence and clinical data investigating the cardioprotective effects of this compound, with a focus on its mechanism of action, quantitative outcomes from key studies, and detailed experimental protocols.

Mechanism of Action: NHE-1 Inhibition

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates the NHE-1 to extrude protons in exchange for sodium ions.[4] This results in an intracellular sodium overload. Upon reperfusion, the accumulated intracellular sodium drives the reverse operation of the Na+/Ca2+ exchanger, leading to a massive influx of calcium.[1] This calcium overload is a critical factor in triggering a cascade of detrimental events, including mitochondrial dysfunction, hypercontracture, and ultimately, cell death, contributing to reperfusion injury.[1][5]

This compound exerts its cardioprotective effect by selectively inhibiting NHE-1.[1] By blocking this initial influx of sodium during ischemia and early reperfusion, this compound mitigates the subsequent calcium overload, thereby preserving myocardial cellular integrity and function.[1][5]

Signaling Pathway of this compound's Cardioprotective Effect

Caption: this compound inhibits NHE-1, preventing sodium and subsequent calcium overload, thus protecting the myocardium.

Preclinical Evidence

Numerous preclinical studies across various animal models have demonstrated the cardioprotective effects of this compound in the setting of ischemia-reperfusion injury. These studies have consistently shown a reduction in myocardial infarct size and an improvement in cardiac function.

Experimental Workflow for Preclinical Ischemia-Reperfusion Studies

Caption: Workflow for preclinical evaluation of this compound's cardioprotective effects.

Summary of Quantitative Data from Preclinical Studies

| Study Focus | Animal Model | This compound Administration | Key Findings | Reference |

| Infarct Size Reduction | Rat | 0.1, 0.3, and 1 mg/kg IV before occlusion | Dose-dependently reduced infarct size from 28% to 9%, 9%, and 5% respectively. | [6] |

| Chronic Treatment & Heart Failure | Rat | 3000 ppm in chow, started at various times relative to MI | Reduced infarct size when started 30 min or 3h post-MI (40% to ~32.5%). Improved LVEDP and contractility. | [7][8][9] |

| Hypercholesterolemia | Rabbit | Acute: 0.3 mg/kg IV; Chronic: 0.1% in chow for 4 weeks | Reduced infarct size in both normal (41% to 14-19%) and hypercholesterolemic (63% to 22-32%) rabbits. | [10] |

| Arrhythmia & Mortality | Rat | 3 ppm in diet for 1 week | Reduced mortality from 26% to 0%. Significantly reduced ventricular fibrillation (42% to 0%) and tachycardia (81% to 15%). | [11][12] |

Detailed Experimental Protocols from Preclinical Studies

Rat Ischemia/Reperfusion Model for Infarct Size Assessment [6]

-

Animal Model: Male Wistar rats.

-

Anesthesia and Surgery: Anesthetized, and a thoracotomy performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.

-

Drug Administration: this compound (0.1, 0.3, or 1 mg/kg) or vehicle is administered intravenously before coronary occlusion.

-

Ischemia-Reperfusion: The LAD is occluded for a set period (e.g., 30 minutes) followed by a period of reperfusion (e.g., 2 hours).

-

Infarct Size Measurement: At the end of reperfusion, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue. The infarct size is expressed as a percentage of the AAR.

Rabbit Model of Myocardial Infarction and Heart Failure [13]

-

Animal Model: New Zealand White rabbits.

-

Induction of Myocardial Infarction: Permanent ligation of a coronary artery to induce myocardial infarction (MI).

-

Drug Administration: Rabbits with MI and sham controls are randomized to receive either standard chow or chow supplemented with this compound for 9 weeks.

-

Functional Assessment: Left ventricular (LV) morphology is determined by echocardiography. LV systolic and diastolic function is assessed by analysis of LV pressure-volume loops.

-

Biomarker Analysis: Plasma concentrations of C-reactive protein and aldosterone are measured.

Clinical Evidence

The promising preclinical results led to several large-scale clinical trials to evaluate the efficacy and safety of this compound in patients at risk of myocardial necrosis.

Logical Flow of this compound's Clinical Investigation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium-hydrogen exchange inhibition by this compound to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cardioprotective effects of the Na(+)/H(+)-exchange inhibitor this compound in infarct-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of acute and chronic treatment with the sodium hydrogen exchanger 1 (NHE-1) inhibitor this compound on myocardial infarct mass in rabbits with hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Na+–H+ exchange by this compound reduces inflammation and heart failure in rabbits with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cariporide in Animal Models of Reperfusion Injury: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cariporide in animal models to study its protective effects against ischemia-reperfusion (I/R) injury, particularly in the context of myocardial infarction.

Introduction

This compound is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE1).[1][2] During myocardial ischemia, intracellular acidosis activates NHE1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the reverse mode of the Na+/Ca2+ exchanger. This Ca2+ overload upon reperfusion is a critical contributor to myocardial cell death and infarct development.[2] By blocking NHE1, this compound mitigates this ionic imbalance, thereby reducing infarct size, decreasing apoptosis, and suppressing arrhythmias associated with I/R injury.[3][4][5] Animal models, particularly in rats, rabbits, and pigs, have been instrumental in elucidating the cardioprotective mechanisms of this compound.[3][6][7]

Mechanism of Action of this compound in Ischemia-Reperfusion Injury

The cardioprotective effect of this compound is primarily attributed to its inhibition of the NHE1 transporter. During ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE1 to extrude protons in exchange for sodium ions. The resulting intracellular sodium accumulation reverses the direction of the sodium-calcium exchanger, leading to a massive influx of calcium upon reperfusion. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death through necrosis and apoptosis. This compound, by inhibiting NHE1, prevents the initial sodium influx, thereby attenuating the subsequent calcium overload and protecting the myocardium from reperfusion-induced damage.[2]

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound in reducing myocardial injury.

Table 1: Effect of this compound on Myocardial Infarct Size

| Animal Model | This compound Dose | Administration Route | Ischemia Duration | Reperfusion Duration | Infarct Size Reduction (%) vs. Control | Reference |

| Rat | 0.1, 0.3, 1 mg/kg | Intravenous | 30 min | 2 hours | 68, 68, 82 | [3] |

| Rat | 3 ppm in diet | Oral | 45 min | 180 min | N/A (Reduced mortality and arrhythmias) | [8] |

| Pig | 2.5 mg/kg | Intravenous | 60 min | 48 hours | 66 | [7] |

| Rabbit (Normal Diet) | 0.3 mg/kg | Intravenous | 30 min | 2 hours | 66 | [6] |

| Rabbit (Hypercholesterolemic) | 0.3 mg/kg | Intravenous | 30 min | 2 hours | 65 | [6] |

Table 2: Effect of this compound on Apoptosis and Arrhythmias

| Animal Model | This compound Dose | Endpoint | Outcome | Reference |

| Rat | Not specified | Apoptotic cells per 1000 cardiomyocytes | 11.5 ± 5.7 vs. 51.8 ± 15.2 in control | [4] |

| Rat | 3 ppm in diet | Mortality | 0% vs. 26% in control | [8] |

| Rat | 3 ppm in diet | Ventricular Fibrillation | 0% vs. 42% in control | [8] |

| Rat | 3 ppm in diet | Ventricular Tachycardia | 15% vs. 81% in control | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in a rat model of myocardial ischemia-reperfusion injury.

Protocol 1: Myocardial Ischemia-Reperfusion Surgery in Rats

1. Animal Preparation and Anesthesia:

-

Male Sprague-Dawley rats (250-350 g) are commonly used.[8]

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).[8]

-

Intubate the animal and connect it to a rodent ventilator. Set the ventilation parameters (e.g., 70 breaths/min, 10 ml/kg tidal volume).[8]

-

Maintain body temperature at 37°C using a heating pad.[6]

2. Surgical Procedure:

-

Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[9][10]

-

Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

-

Pass a 5-0 or 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.[6][9]

-

Create a snare by threading the ends of the suture through a small piece of polyethylene tubing.

3. Ischemia and Reperfusion:

-

Induce regional ischemia by tightening the snare to occlude the LAD. Ischemia is confirmed by the appearance of a pale, cyanotic area on the myocardial surface and by ST-segment elevation on an electrocardiogram (ECG).[6][9]

-

The duration of ischemia is typically 30-60 minutes.[3][6][7]

-

After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium.[10]

-

The reperfusion period can range from 2 hours to several days, depending on the study endpoints.[3][7]

4. Post-Operative Care:

-

Close the chest in layers.

-

Administer analgesics (e.g., buprenorphine, 0.05 mg/kg, subcutaneously) to manage post-surgical pain.[9]

-

Monitor the animal during recovery.

Protocol 2: Administration of this compound

1. Intravenous Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer the desired dose (e.g., 0.1-1 mg/kg) via a cannulated vein (e.g., femoral or jugular vein).[3]

-

The timing of administration is critical. For pre-treatment, administer this compound 10-15 minutes before coronary artery occlusion.[4][6] It can also be administered as an infusion throughout the ischemic and/or early reperfusion period.[7]

2. Oral Administration:

-

For chronic studies, this compound can be mixed into the rodent chow.[8]

-

A typical concentration is 3 parts per million (ppm) in the diet, administered for one week prior to the ischemia-reperfusion surgery.[8]

Protocol 3: Measurement of Myocardial Infarct Size using TTC Staining

1. Heart Collection and Preparation:

-

At the end of the reperfusion period, re-anesthetize the animal and excise the heart.

-

Cannulate the aorta and perfuse the heart with saline to wash out the blood.

-

To delineate the area at risk (AAR), the coronary artery can be re-occluded, and Evans blue dye (2%) can be injected into the aorta. The non-ischemic tissue will stain blue, while the AAR will remain unstained.[11]

2. Slicing and Staining:

-

Freeze the heart and slice it into 2-mm thick transverse sections.[11]

-

Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 10-20 minutes.[11][12]

-

Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale or white.[12]

3. Image Analysis:

-

Fix the stained slices in 10% formalin.

-

Scan or photograph the slices.

-

Use image analysis software (e.g., ImageJ) to measure the area of the infarct (pale area), the AAR (non-blue area), and the total left ventricular area.[11]

-

Express the infarct size as a percentage of the AAR.

Protocol 4: Assessment of Apoptosis using TUNEL Assay

1. Tissue Preparation:

-

Fix heart tissue samples in 4% paraformaldehyde and embed in paraffin.

-

Cut 5-µm thick sections and mount them on slides.[13]

2. TUNEL Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval if necessary.

-

Follow the manufacturer's instructions for a commercial in situ cell death detection kit (e.g., Roche).[4][14] This typically involves permeabilization of the cells and incubation with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

-

TdT will label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

3. Counterstaining and Visualization:

-

Counterstain the nuclei with a fluorescent dye such as 4',6-diamidino-2-phenylindole (DAPI) to visualize all cell nuclei.[4]

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be visible with the counterstain (e.g., blue).

4. Quantification:

-

Count the number of TUNEL-positive cardiomyocytes in several random fields of view.

-

Express the apoptotic index as the percentage of TUNEL-positive cells relative to the total number of cells.[14]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in a rat model of myocardial I/R injury.

References

- 1. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 4. 2.4. TUNEL Assay in Heart Tissue [bio-protocol.org]

- 5. Effects of this compound (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Cardioprotection of this compound evaluated by plasma myoglobin and troponin I in myocardial infarction in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Acute Myocardial Infarction in Rats [jove.com]

- 11. 2.8. Determination of infarct size [bio-protocol.org]

- 12. medschool.vcu.edu [medschool.vcu.edu]

- 13. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TUNEL assay in heart tissue [bio-protocol.org]

Application Notes and Protocols for the Use of Cariporide in Primary Cardiomyocyte Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariporide (formerly HOE642) is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE1).[1][2] In the myocardium, NHE1 plays a crucial role in intracellular pH regulation. Under ischemic conditions, intracellular acidosis activates NHE1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the reverse mode of the Na+/Ca2+ exchanger. This calcium overload is a key contributor to cardiomyocyte injury and death upon reperfusion.[1] By inhibiting NHE1, this compound mitigates this deleterious ionic imbalance, offering a cardioprotective effect.[1] These application notes provide detailed protocols for the use of this compound in primary cardiomyocyte cell culture to study its effects on apoptosis, intracellular calcium dynamics, and pH regulation.

Mechanism of Action

This compound specifically targets and inhibits the NHE1 antiporter.[1] This inhibition prevents the extrusion of protons in exchange for sodium ions, leading to a modest intracellular acidification, particularly under acid-loading conditions like ischemia. The primary cardioprotective mechanism of this compound stems from its ability to limit the influx of Na+ during ischemia and reperfusion.[1] This reduction in intracellular Na+ concentration prevents the reversal of the Na+/Ca2+ exchanger, thereby attenuating the overload of intracellular Ca2+.[1] Consequently, this compound has been shown to reduce cardiomyocyte apoptosis and necrosis in response to ischemic insults.[3]

Data Presentation

This compound Specifications

| Property | Value | Reference |

| IUPAC Name | N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide | [1] |

| Molecular Formula | C12H17N3O3S | [1] |

| Molecular Weight | 283.35 g/mol | [1] |

| CAS Number | 159138-80-4 | [1] |

| Solubility | DMSO (≥100 mg/mL), Ethanol (~10 mg/mL), Water (sparingly soluble) | [2] |

| Storage | Store as solid at -20°C for up to two years. Store stock solutions at -80°C for up to two years. | [4] |

Dose-Response Data for this compound in Cardiomyocytes

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| NHE1 Inhibition | Rat Cardiac Myocytes | ~0.1 µM | ~68% inhibition | [5] |

| NHE1 IC50 | Human NHE1 in CHO-K1 cells | 30 nM | 50% inhibition | |

| Apoptosis Reduction | Isolated Rat Hearts (Ischemia/Reperfusion) | 10 µM | Significant reduction in TUNEL-positive cells | [3] |

| Intracellular Ca2+ | Mouse Ventricular Myocytes (Stretch-induced) | 10 µM | Significant reduction in diastolic [Ca2+] | [6] |

| Intracellular pH | Human Umbilical Cord Mesenchymal Stem Cells | 10 µM | Decrease in intracellular pH | |

| Cardioprotection | Isolated Rat Hearts (Ischemia/Reperfusion) | 10 µmol/L | Improved recovery of left ventricular function |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 2.83 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C. For short-term use, a stock solution can be stored at -20°C for up to one year.[4]

-

Protocol for Isolation of Neonatal Rat Primary Cardiomyocytes

This protocol is adapted from established methods for neonatal cardiomyocyte isolation.

-

Reagents and Materials:

-

1-3 day old Sprague-Dawley rat pups

-

70% Ethanol

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

0.25% Trypsin-EDTA

-

Collagenase Type II

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Percoll

-

Cell culture dishes

-

-

Procedure:

-

Euthanize neonatal rat pups in accordance with institutional guidelines.

-

Spray the chest with 70% ethanol to sterilize the area.

-

Excise the hearts and place them in ice-cold HBSS.

-

Trim away atria and connective tissue, leaving the ventricles.

-

Mince the ventricular tissue into small fragments.

-

Digest the tissue with a solution of trypsin and collagenase at 37°C with gentle agitation.

-

Collect the supernatant containing dissociated cells at intervals and neutralize the enzyme with DMEM containing FBS.

-

Pool the collected cell suspensions and centrifuge to pellet the cells.

-

Resuspend the cell pellet in DMEM with FBS.

-

To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 1-2 hours to allow for fibroblast attachment.

-

Collect the non-adherent cardiomyocytes and plate them on culture dishes pre-coated with fibronectin or gelatin.

-

Culture the cardiomyocytes in a humidified incubator at 37°C and 5% CO2.

-

Assessment of Cardiomyocyte Apoptosis using TUNEL Assay

This protocol outlines the use of a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

-

Reagents and Materials:

-

Primary cardiomyocytes cultured on coverslips

-

This compound

-

Apoptosis-inducing agent (e.g., Doxorubicin or Staurosporine) as a positive control

-

TUNEL assay kit (commercially available)

-

4% Paraformaldehyde (PFA)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Plate primary cardiomyocytes on coverslips in a 24-well plate.

-

Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit fluorescence (e.g., green or red, depending on the kit), while all nuclei will be stained with DAPI (blue).

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.

-

Measurement of Intracellular Calcium using Fluo-4 AM

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration.

-

Reagents and Materials:

-

Primary cardiomyocytes cultured on glass-bottom dishes or coverslips

-

This compound

-

Fluo-4 AM

-

Pluronic F-127

-

Tyrode's solution or other physiological buffer

-

Fluorescence microscope with live-cell imaging capabilities

-

-

Procedure:

-

Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).

-

Wash the cultured cardiomyocytes with Tyrode's solution.

-

Incubate the cells with the Fluo-4 AM loading solution for 20-30 minutes at 37°C in the dark.

-

Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

-

Mount the dish or coverslip on the fluorescence microscope.

-

Acquire baseline fluorescence images.

-

Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.

-

Record the changes in fluorescence intensity over time. Fluo-4 fluorescence increases upon binding to Ca2+.

-

Analyze the data by measuring the change in fluorescence intensity relative to the baseline. This can be expressed as a ratio (F/F0) or used to calculate intracellular calcium concentrations with appropriate calibration.

-

Measurement of Intracellular pH using BCECF-AM

This protocol details the use of the pH-sensitive fluorescent dye BCECF-AM to measure intracellular pH.

-

Reagents and Materials:

-

Primary cardiomyocytes

-

This compound

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

HEPES-buffered saline

-

Nigericin and high-K+ calibration buffers of known pH for calibration

-

Fluorescence imaging system capable of ratiometric measurements

-

-

Procedure:

-

Load cardiomyocytes with 2-5 µM BCECF-AM in HEPES-buffered saline for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye and allow for de-esterification.

-

Excite the cells at two wavelengths, approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).

-

Measure the emission fluorescence at approximately 535 nm.

-

Calculate the ratio of the fluorescence intensities (F490/F440).

-

To obtain absolute pH values, perform a calibration at the end of each experiment using nigericin in high-K+ buffers of varying known pH values to equilibrate intracellular and extracellular pH.

-

Treat the cells with this compound and record the change in the fluorescence ratio to determine the effect on intracellular pH. A decrease in the ratio indicates intracellular acidification.

-

Mandatory Visualizations

Caption: this compound's mechanism of cardioprotection.

Caption: Experimental workflow for this compound studies.

References

- 1. Inhibition of the Na+-H+ exchanger with this compound abolishes stretch-induced calcium but not sodium accumulation in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | this compound Attenuates Doxorubicin-Induced Cardiotoxicity in Rats by Inhibiting Oxidative Stress, Inflammation and Apoptosis Partly Through Regulation of Akt/GSK-3β and Sirt1 Signaling Pathway [frontiersin.org]

- 4. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound preserves mitochondrial proton gradient and delays ATP depletion in cardiomyocytes during ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cariporide (HOE642) in Mouse Models of Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cariporide (HOE642), a selective Na+/H+ exchanger-1 (NHE-1) inhibitor, in preclinical mouse models of ischemic stroke. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the neuroprotective potential of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and their effects on infarct volume and neurological outcomes in rodent models of stroke. While comprehensive dose-response data in mouse models is limited in the readily available literature, the provided information from both mouse and rat studies can guide dose selection.

Table 1: this compound Dosage and Effects in a Mouse Model of Stroke

| Dosage | Administration Route | Frequency & Duration | Mouse Strain | Stroke Model | Key Findings | Reference |

| 0.3 mg/kg/day (administered as 0.15 mg/kg) | Intraperitoneal (i.p.) | Twice a day (b.i.d.) for 7 days, starting 24h post-stroke | C57BL/6J | Transient Middle Cerebral Artery Occlusion (tMCAO) | Improved motor-sensory and cognitive functional recovery. No significant reduction in initial ischemic infarct volume but reduced microglial inflammatory responses and enhanced white matter repair. | [1][2] |

Table 2: Dose-Dependent Effects of this compound on Infarct Size in a Rat Model of Ischemia/Reperfusion (for reference)

| Dosage | Administration Route | Timing of Administration | Rat Strain | Ischemia/Reperfusion Model | Infarct Size Reduction (% of risk mass) vs. Vehicle | Reference |

| 0.1 mg/kg | Intravenous (i.v.) | Before coronary occlusion | Not Specified | Coronary ligation and reperfusion | 19% (from 28% to 9%) | [3][4] |

| 0.3 mg/kg | Intravenous (i.v.) | Before coronary occlusion | Not Specified | Coronary ligation and reperfusion | 19% (from 28% to 9%) | [3][4] |

| 1 mg/kg | Intravenous (i.v.) | Before coronary occlusion | Not Specified | Coronary ligation and reperfusion | 23% (from 28% to 5%) | [3][4] |

Experimental Protocols

This compound (HOE642) Preparation and Administration

This protocol is based on a successful regimen reported in a mouse model of stroke[1].

Materials:

-

This compound (HOE642) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C for long-term storage.

-

-

Working Solution Preparation (for a 0.15 mg/kg dose in a 25g mouse):

-

The final injection volume should be kept low, typically around 100-200 µL for a mouse.

-

The final concentration of DMSO in the vehicle should be low (e.g., 2.5%) to minimize toxicity.

-

Calculation:

-

Dose for a 25g mouse: 0.15 mg/kg * 0.025 kg = 0.00375 mg

-

Volume of 10 mg/mL stock needed: 0.00375 mg / 10 mg/mL = 0.000375 mL or 0.375 µL

-

To prepare a 100 µL injection volume with 2.5% DMSO:

-

Volume of DMSO stock: 2.5 µL

-

Volume of this compound stock needed for the dose within this 2.5 µL of DMSO is not practical for direct measurement. Therefore, a serial dilution approach is recommended.

-

-

-

Recommended Dilution Method:

-

Prepare an intermediate stock of this compound in DMSO. For example, dilute the 10 mg/mL stock to 1 mg/mL in DMSO.

-

To prepare a final injection solution at 0.15 mg/mL:

-

Take 15 µL of the 1 mg/mL this compound stock.

-

Add to 85 µL of sterile saline.

-

This results in a 100 µL solution with 15% DMSO. To achieve a lower DMSO concentration, further dilution is necessary, ensuring the final dose is in an appropriate injection volume.

-

-

Alternative and more practical approach for a 2.5% DMSO vehicle:

-

Prepare a fresh working solution daily.

-

Calculate the total volume of injection solution needed for the entire cohort of mice.

-

For a target concentration of 0.0375 mg in 150 µL for a 25g mouse (0.25 mg/mL):

-

Dissolve the required amount of this compound powder directly in a volume of DMSO that will constitute 2.5% of the final volume.

-

Add sterile saline to reach the final volume.

-

Example for 10 mice (1.5 mL total volume):

-

Total this compound needed: 0.0375 mg/mouse * 10 mice = 0.375 mg

-

Total volume of DMSO (2.5%): 1.5 mL * 0.025 = 37.5 µL

-

Total volume of saline: 1.5 mL - 37.5 µL = 1462.5 µL

-

Dissolve 0.375 mg of this compound in 37.5 µL of DMSO, then add 1462.5 µL of sterile saline.

-

-

-

-

-

-

Administration:

-

Administer the prepared this compound solution via intraperitoneal (i.p.) injection.

-

The typical injection volume for a mouse is 5-10 mL/kg body weight.

-

For a 25g mouse, a 150 µL injection volume is appropriate.

-

Administer twice daily (b.i.d.) at approximately 12-hour intervals for the duration of the study.

-

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol is a generalized procedure based on common practices for inducing focal cerebral ischemia.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad with a rectal probe to maintain body temperature at 37°C

-

Surgical microscope or loupes

-

Fine surgical instruments (scissors, forceps)

-

6-0 silk sutures

-

Monofilament suture (e.g., 6-0 nylon) with a silicon-coated tip

-

Laser Doppler flowmeter (optional but recommended for monitoring cerebral blood flow)

-

2% 2,3,5-triphenyltetrazolium chloride (TTC) solution for infarct staining

-

4% paraformaldehyde for tissue fixation

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

-

Place the mouse in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.

-

Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Vessel Ligation and Suture Insertion:

-

Carefully dissect the arteries from the surrounding tissue.

-

Ligate the distal end of the ECA and the CCA.

-

Place a temporary ligature around the origin of the ECA.

-

Make a small incision in the ECA stump.

-

Introduce a silicon-coated 6-0 nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler, confirms occlusion.

-

-

Ischemia and Reperfusion:

-

Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes).

-

To induce reperfusion, gently withdraw the monofilament.

-

Permanently ligate the ECA stump.

-

Suture the cervical incision.

-

-

Post-operative Care:

-

Administer subcutaneous saline for hydration.

-

Provide post-operative analgesia as per institutional guidelines.

-

House the mice in a warm, clean cage with easy access to food and water.

-

Monitor the animals closely for the first 24 hours.

-

Assessment of Neurological Deficit

A neurological scoring system can be used to assess functional outcomes. A common 5-point scale is as follows:

-

0: No observable deficit.

-

1: Failure to extend the contralateral forepaw fully.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous motor activity.

Infarct Volume Measurement

-

At the end of the experiment (e.g., 24 or 72 hours post-MCAO), euthanize the mice.

-

Harvest the brains and slice them into 1-2 mm coronal sections.

-

Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

-

Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly by subtracting the volume of the non-infarcted ipsilateral hemisphere from the volume of the contralateral hemisphere.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Ischemic Stroke

The following diagram illustrates the proposed mechanism of action of this compound in providing neuroprotection in a mouse model of ischemic stroke. This compound, as a selective NHE-1 inhibitor, acts upstream to mitigate the detrimental downstream effects of ischemia-reperfusion injury.

Caption: this compound's neuroprotective signaling pathway in ischemic stroke.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of stroke.

Caption: Experimental workflow for this compound efficacy testing in a mouse stroke model.

References

- 1. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cariporide Administration for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor, Cariporide, in in vivo rodent studies. Detailed protocols for various administration methods are provided to ensure accurate and reproducible experimental outcomes.

Introduction

This compound (also known as HOE642) is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1] By blocking NHE1, this compound prevents the intracellular Na+ overload that occurs during ischemia and reperfusion, which in turn mitigates the subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[2] This mechanism of action makes this compound a subject of interest in research related to cardioprotection, neuroprotection, and cancer. Successful in vivo studies in rodent models are critical for evaluating its therapeutic potential. The choice of administration route is a key determinant of the pharmacokinetic and pharmacodynamic profile of this compound.

Administration Routes and Dosage Summary

The selection of an appropriate administration route depends on the specific aims of the study, the desired pharmacokinetic profile, and the experimental model. The following table summarizes common administration routes for this compound in rodent studies, with corresponding dosage information collated from various preclinical investigations.

| Administration Route | Species | Dosage Range | Study Context | Reference |

| Intravenous (IV) | Rat | 0.1 - 1 mg/kg | Myocardial Infarction | [3] |

| Rabbit | 0.01 - 0.3 mg/kg | Myocardial Infarction | ||

| Oral (in chow) | Rat | 3 ppm | Myocardial Infarction | |

| Oral (in drinking water) | Rodent | 1 - 10 mg/kg/day | Diabetic Neuropathy, Cardiac Ischemia | |

| Oral Gavage | Rat/Mouse | Protocol Dependent | General Dosing | [4][5][6][7] |

| Intraperitoneal (IP) | Rat/Mouse | Protocol Dependent | General Dosing | [8][9][10] |

| Subcutaneous (SC) | Rat | 3 x 50 mg/kg/day | Myocardial Infarction |

Note: Oral administration of this compound has been shown to be effective in various preclinical models, and the compound is known to be orally bioavailable.[11][12]

Signaling Pathway of this compound Action

This compound's primary target is the Na+/H+ exchanger 1 (NHE1). Inhibition of NHE1 sets off a cascade of intracellular events that are particularly relevant in the context of ischemia-reperfusion injury and cardiac hypertrophy.

Caption: Signaling pathway of this compound action in cardiomyocytes.

Experimental Workflow for In Vivo Rodent Studies

A typical workflow for an in vivo study investigating the efficacy of this compound is outlined below. This workflow can be adapted based on the specific research question and experimental design.

Caption: A generalized experimental workflow for in vivo rodent studies with this compound.

Detailed Experimental Protocols

The following are detailed protocols for the administration of this compound via various routes in rodents. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.

Intravenous (IV) Injection (Tail Vein)

Materials:

-

This compound

-

Sterile vehicle (e.g., 0.9% saline)

-

27-30 gauge needle for mice, 23-25 gauge needle for rats

-

1 mL syringe

-

Rodent restrainer

-

Heat lamp or warming pad

Procedure:

-

Preparation of Dosing Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.

-

Animal Restraint and Vein Dilation: Place the rodent in a suitable restrainer. To facilitate vein visualization and cannulation, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes.

-

Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.

-

Administration: Slowly inject the this compound solution. Monitor for any signs of swelling at the injection site, which would indicate extravasation.

-

Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.

Oral Gavage

Materials:

-

This compound

-

Appropriate vehicle (e.g., water, 0.5% methylcellulose)

-

Flexible plastic or rigid metal gavage needle (20-22 gauge for mice, 16-18 gauge for rats)

-

Syringe

Procedure:

-

Preparation of Dosing Solution/Suspension: Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.

-

Animal Restraint: Gently but firmly restrain the animal to prevent movement.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.

-